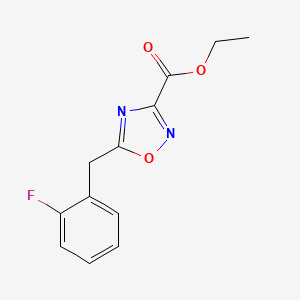
4-Tert-butyl-1-ethynyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Tert-butyl-1-ethynyl-2-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a tert-butyl group, an ethynyl group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-ethynyl-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to form 4-tert-butyl-1-nitrobenzene. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base like triethylamine and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
4-Tert-butyl-1-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making it less reactive compared to unsubstituted benzene .
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Typically requires strong electrophiles and acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Coupling Reactions: Palladium catalyst, copper co-catalyst, base (e.g., triethylamine), and solvent (e.g., THF or DMF).
Major Products
Reduction: 4-tert-Butyl-1-ethynyl-2-aminobenzene.
Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.
科学的研究の応用
4-Tert-butyl-1-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for studying biological systems.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 4-Tert-butyl-1-ethynyl-2-nitrobenzene depends on its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Ethynyl Group: Provides a site for further chemical modifications through coupling reactions.
tert-Butyl Group: Increases the steric hindrance around the benzene ring, affecting its reactivity.
類似化合物との比較
Similar Compounds
4-tert-Butyl-1-nitrobenzene: Lacks the ethynyl group, making it less versatile for coupling reactions.
4-Ethynyl-1-nitrobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butyl-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and properties.
Uniqueness
4-Tert-butyl-1-ethynyl-2-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-tert-butyl-1-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C12H13NO2/c1-5-9-6-7-10(12(2,3)4)8-11(9)13(14)15/h1,6-8H,2-4H3 |
InChIキー |
XACJCVPDECVFJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8-Dibromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole](/img/structure/B8424005.png)



![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B8424020.png)
![(3R,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-N-(prop-2-en-1-yloxy)-1,2,3,6-tetrahydropyridin-3-amine](/img/structure/B8424029.png)

![4'-Chlorospiro[cyclopentane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B8424035.png)



